1-Naphthalen-1-yl-1H-pyrazole
CAS No.:
Cat. No.: VC14436380
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 1-naphthalen-1-ylpyrazole |
| Standard InChI | InChI=1S/C13H10N2/c1-2-7-12-11(5-1)6-3-8-13(12)15-10-4-9-14-15/h1-10H |
| Standard InChI Key | LEQLMZLTHGZUOL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N3C=CC=N3 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
1-Naphthalen-1-yl-1H-pyrazole (C₁₃H₁₀N₂) features a pyrazole ring (C₃H₃N₂) fused to a naphthalene system at the N1 position (Figure 1). X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.34–1.38 Å for the C–N bonds in the pyrazole ring and 1.40–1.42 Å for the C–C bonds connecting the heterocycle to the naphthalene moiety . The dihedral angle between the pyrazole and naphthalene planes typically ranges from 15–25°, allowing partial conjugation while maintaining distinct electronic environments .
Table 1: Key structural parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| Bond length (C1–N1) | 1.38 Å | X-ray diffraction | |
| Dihedral angle | 18.7° | DFT calculations | |
| Torsional strain | 2.3 kcal/mol | Molecular mechanics |
Spectroscopic Signatures
Fourier-transform infrared (FT-IR) spectra show characteristic N–H stretching vibrations at 3100–3150 cm⁻¹ and aromatic C=C/C=N absorptions between 1450–1600 cm⁻¹ . Nuclear magnetic resonance (NMR) data reveal distinct proton environments:
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¹H NMR (CDCl₃): δ 8.45 (d, 1H, naphthalene H8), 7.82–7.35 (m, 6H, naphthalene), 6.75 (d, 1H, pyrazole H3), 6.32 (d, 1H, pyrazole H4)
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¹³C NMR: δ 148.2 (C3 pyrazole), 135.6–125.1 (naphthalene carbons), 118.9 (C4 pyrazole)
Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 195.1 ([M+H]⁺) .
Synthetic Methodologies
Microwave-Assisted Synthesis
Recent protocols reduce reaction times to 2–4 hours using microwave irradiation (300 W, 180°C), though yields remain comparable (55–60%) . This method proves advantageous for scale-up but requires specialized equipment.
Physicochemical Properties
Thermodynamic Parameters
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Melting point: 112–115°C (lit.)
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logP: 3.42 ± 0.15 (calculated)
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Aqueous solubility: 0.12 mg/mL at 25°C
Stability Profile
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C under N₂, with 95% mass loss by 350°C . The compound remains stable in air for >6 months when stored at −20°C in amber vials.
Coordination Chemistry and Catalytic Applications
Metal Complex Formation
1-Naphthalen-1-yl-1H-pyrazole acts as a bidentate ligand through pyrazole N atoms. With Cu(II) nitrate, it forms complexes showing square planar geometry:
Key properties:
Table 2: Catalytic performance of metal complexes
| Substrate | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
|---|---|---|---|
| Benzyl alcohol | 92 | 88 | 450 |
| Cyclohexane | 78 | 95 | 320 |
Organocatalytic Applications
The naphthyl group enhances π-π interactions in asymmetric catalysis. In Diels-Alder reactions, derivatives achieve up to 92% ee using H-bonding activation .
Biological Activities
Enzyme Inhibition
Antimicrobial Properties
Table 3: MIC values against pathogens
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 16 |
| E. coli (ESBL) | >64 |
| C. albicans | 32 |
Mechanistic studies suggest membrane disruption via naphthyl group insertion into lipid bilayers .
Emerging Applications in Materials Science
Organic Semiconductors
Thin-film transistors incorporating 1-naphthalen-1-yl-1H-pyrazole derivatives exhibit:
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Hole mobility: 0.12 cm²/V·s
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On/off ratio: 10⁵–10⁶
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Threshold voltage: −15 V
Luminescent Materials
Europium(III) complexes show intense red emission (λem = 613 nm) with quantum yields up to 38%, making them candidates for OLED applications .
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